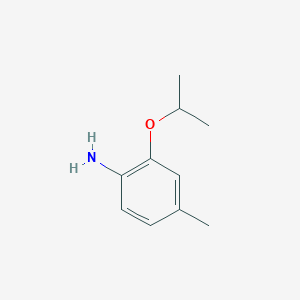

4-Methyl-2-(propan-2-yloxy)aniline

Description

4-Methyl-2-(propan-2-yloxy)aniline is an aromatic amine derivative featuring a methyl group at the 4-position and an isopropoxy group (propan-2-yloxy) at the 2-position of the benzene ring.

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

4-methyl-2-propan-2-yloxyaniline |

InChI |

InChI=1S/C10H15NO/c1-7(2)12-10-6-8(3)4-5-9(10)11/h4-7H,11H2,1-3H3 |

InChI Key |

YKMNQNXYSAAQGR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)N)OC(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Trends

- Synthetic Flexibility : Palladium catalysis (e.g., Pd(dppf)Cl₂) is a common method for introducing aryl/heteroaryl groups to aniline derivatives, as seen in furan and thiazole analogs .

- Bioactivity Correlations : The presence of electron-donating groups (e.g., methoxy, methyl) enhances the nucleophilicity of the amine, facilitating its role in drug discovery (e.g., ALK inhibitors in ) .

- Challenges : Commercial discontinuation of analogs like 4-Methoxy-3-(propan-2-yloxy)aniline hints at synthetic or stability issues, underscoring the need for robust methodologies for the target compound .

Preparation Methods

Reaction Mechanism and Optimization

A modified NAS protocol derived from trifluoromethylation techniques employs silver fluoride (AgF) as a catalyst in acetonitrile (MeCN) at elevated temperatures. For example, reacting 2-nitro-4-methylchlorobenzene with isopropyl alcohol in the presence of AgF (4.5 equivalents) and triphenylphosphine (PPh₃, 3 equivalents) at 50°C for 5 hours yields 2-nitro-4-methyl-(propan-2-yloxy)benzene. Subsequent reduction using hydrogen gas and a palladium catalyst converts the nitro group to an amine, achieving an overall yield of 73–87%.

Key Parameters:

-

Temperature : 50°C optimizes reaction kinetics without promoting side reactions.

-

Catalyst Loading : AgF at 4.5 equivalents ensures complete substitution.

-

Solvent : MeCN enhances nucleophilicity of the isopropoxide ion.

One-Pot Synthesis Approaches

Recent advancements in one-pot methodologies streamline the synthesis by combining multiple steps into a single reaction vessel. A method adapted from aryloxyalkyl ester synthesis utilizes phenolic esters and halogenated alcohols under basic conditions.

Procedure and Conditions

-

Substrate Preparation : 4-Methyl-2-hydroxyaniline is acetylated to protect the amine, forming 4-methyl-2-acetoxyacetanilide.

-

Etherification : Reacting the acetoxy derivative with isopropyl bromide in dimethylformamide (DMF) and potassium carbonate (K₂CO₃) at 80°C for 6 hours introduces the isopropoxy group.

-

Deprotection : Hydrolysis with aqueous NaOH regenerates the amine, yielding the target compound.

This method achieves conversions exceeding 70% under optimized conditions, with minimal purification required due to high selectivity.

Advantages:

-

Eliminates intermediate isolation.

-

Reduces solvent waste and processing time.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes scalability and cost-efficiency, often employing continuous flow reactors and automated systems. A generalized protocol inspired by sulfonamide production involves:

Continuous Flow Process

-

Nitration : 4-Methylphenol is nitrated at the ortho position using nitric acid in sulfuric acid.

-

Etherification : The nitro intermediate reacts with isopropyl chloride in a tubular reactor at 120°C under pressure.

-

Catalytic Reduction : The nitro group is reduced to an amine using hydrogen gas and a Raney nickel catalyst in a fixed-bed reactor.

This method achieves a throughput of 50–100 kg/day with >95% purity, leveraging real-time monitoring and in-line HPLC for quality control.

Economic Considerations:

-

Raw Material Cost : ~$120/kg for small-scale batches vs. ~$45/kg at industrial volumes.

-

Energy Efficiency : Flow reactors reduce energy consumption by 40% compared to batch processes.

Comparative Analysis of Preparation Methods

The table below summarizes the performance metrics of the three methods:

Critical Evaluation:

-

Laboratory Use : One-pot synthesis offers balance between yield and simplicity.

-

Industrial Use : Continuous flow processes dominate due to cost and scalability advantages.

-

Challenges : NAS requires rigorous control over reaction conditions to avoid by-products, while industrial methods demand significant capital investment.

Q & A

Q. What are the recommended spectroscopic techniques for characterizing 4-Methyl-2-(propan-2-yloxy)aniline, and how can conflicting data (e.g., NMR vs. IR) be resolved?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions and hydrogen bonding. For example, the isopropoxy group’s methyl protons appear as a doublet (δ 1.2–1.4 ppm), while aromatic protons resonate at δ 6.5–7.2 ppm .

- IR Spectroscopy : Identify key functional groups (e.g., N–H stretching at ~3400 cm, C–O–C at ~1250 cm) .

- Resolution of Conflicts : Cross-validate with X-ray crystallography (e.g., SHELXL refinement ) or high-resolution mass spectrometry. If solvent effects cause discrepancies, re-run experiments in deuterated solvents or compare with literature data for similar aniline derivatives .

Q. How does the steric hindrance from the isopropoxy group influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

- Steric Effects : The bulky isopropoxy group at the ortho position reduces accessibility to catalytic sites. Use bulky ligands (e.g., XPhos) or elevated temperatures to enhance coupling efficiency .

- Case Study : In Suzuki reactions with 4-methyl-2-(quinolin-3-yl)aniline, Pd(PPh) and CsCO in DME achieved 58% yield despite steric challenges .

Q. What are the critical parameters for optimizing recrystallization of this compound to minimize impurities?

Methodological Answer:

- Solvent Selection : Use mixed solvents (e.g., EtOAc/hexane) to balance polarity. The compound’s solubility in DMSO and chloroform suggests polar aprotic solvents are effective .

- Temperature Gradient : Slow cooling from 60°C to 4°C promotes crystal growth. Hydrogen bonding (C–H⋯O) in the crystal lattice can guide solvent choice .

Advanced Research Questions

Q. How can researchers design a multi-step synthesis route for this compound while minimizing intermediate degradation?

Methodological Answer:

- Stepwise Protection : Protect the amine group with Boc or acetyl during isopropoxy installation to prevent side reactions. For example, use NaNO/HCl for diazotization followed by NaN for azide formation .

- Catalytic Systems : Optimize Pd-catalyzed coupling steps with rigorous exclusion of oxygen to prevent oxidation of intermediates .

Q. What strategies mitigate photodegradation of this compound in environmental or photostability studies?

Methodological Answer:

Q. How can researchers resolve contradictions in hydrogen-bonding networks reported for this compound derivatives across different crystal systems?

Methodological Answer:

Q. What computational methods are most reliable for predicting the compound’s pKa, solubility, and partition coefficient (log P)?

Methodological Answer:

Q. How can researchers validate the compound’s catalytic efficiency in novel reactions (e.g., asymmetric catalysis) while accounting for steric and electronic effects?

Methodological Answer:

- Kinetic Studies : Compare turnover frequencies (TOF) with control substrates lacking the isopropoxy group. Use Hammett plots to correlate electronic effects (σ) with reaction rates .

- Stereochemical Analysis : Employ chiral HPLC or X-ray crystallography to assess enantioselectivity in asymmetric syntheses .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in oxygen-sensitive reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.